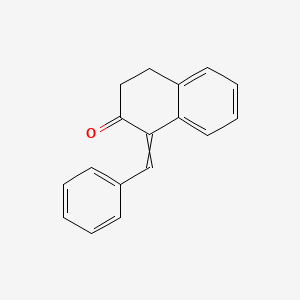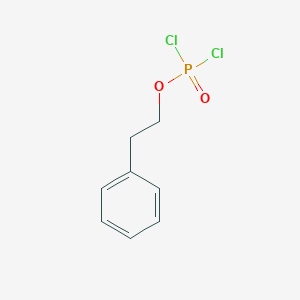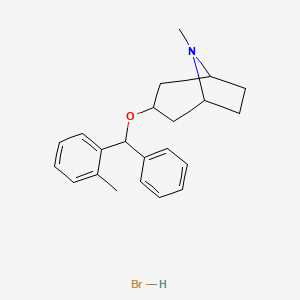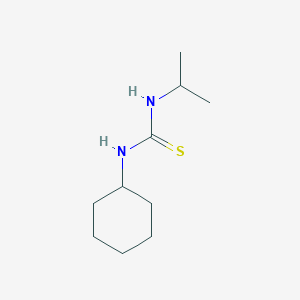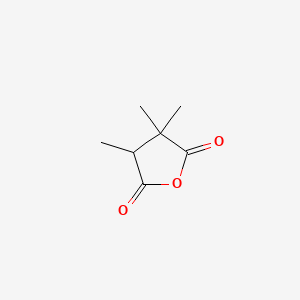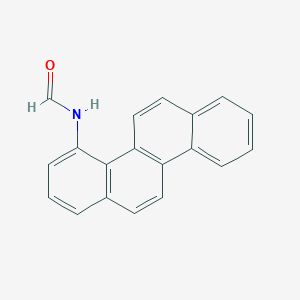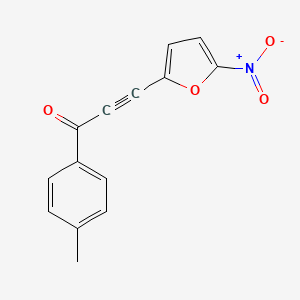![molecular formula C18H18O6 B14679723 5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde CAS No. 31477-10-8](/img/structure/B14679723.png)
5,5',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde is a complex organic compound characterized by its biphenyl structure with methoxy groups and aldehyde functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde typically involves multiple steps. One common method starts with the transformation of 2,2’,6,6’-tetramethoxy-1,1’-biphenyl through a series of reactions. For instance, the compound can be synthesized via a bidirectional approach, involving key steps such as the formation of the cis-1,3-dimethylnaphtho[2,3-c]pyran ring .
Another method involves the Ullmann reaction, where 6-bromo-3,4-dimethoxybenzaldehyde is treated with cuprous iodide and triethyl phosphite in toluene, followed by further reactions to introduce the aldehyde groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarboxylic acid.
Reduction: 5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde, particularly its analogues, involves several pathways:
Antitumor Activity: The compound induces apoptosis in cancer cells by arresting the cell cycle in the G2/M phase and activating the mitochondrial intrinsic pathway.
MOF Formation: The compound acts as a linker in MOFs, facilitating the exchange of metal ions and contributing to the framework’s stability and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’,5,5’-Tetramethoxy[1,1’-biphenyl]-4,4’-diol: Similar structure but with hydroxyl groups instead of aldehyde groups.
D6 (3E,3′E)-4,4′-(5,5′,6,6′-tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(but-3-en-2-one): A structural analogue with antitumor activity.
Uniqueness
5,5’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-dicarbaldehyde is unique due to its combination of methoxy and aldehyde groups, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and material science.
Propriétés
Numéro CAS |
31477-10-8 |
|---|---|
Formule moléculaire |
C18H18O6 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
2-(6-formyl-2,3-dimethoxyphenyl)-3,4-dimethoxybenzaldehyde |
InChI |
InChI=1S/C18H18O6/c1-21-13-7-5-11(9-19)15(17(13)23-3)16-12(10-20)6-8-14(22-2)18(16)24-4/h5-10H,1-4H3 |
Clé InChI |
ZFJBWCJRYJPNSK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C=O)C2=C(C=CC(=C2OC)OC)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





